S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate

Description

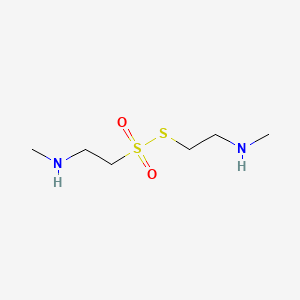

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate (CAS 10027-70-0) is a sulfonothioate ester featuring dual methylaminoethyl chains. Its IUPAC name is S-(2-aminoethyl) 2-aminoethanesulfonothioate, and it is often synthesized as a dihydrochloride salt for enhanced stability . Key synonyms include thiotaurine S-(2-aminoethyl) ester and ethanesulfonothioic acid, 2-amino-, S-(2-aminoethyl) ester. Structurally, it contains a sulfonothioate (‑SO₂‑S‑) bridge linking two aminoethyl moieties, distinguishing it from conventional sulfonamides or phosphonothioates.

Properties

CAS No. |

180510-68-3 |

|---|---|

Molecular Formula |

C6H16N2O2S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |

InChI |

InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

OMFGLVLQXPQVID-UHFFFAOYSA-N |

Canonical SMILES |

CNCCSS(=O)(=O)CCNC |

Origin of Product |

United States |

Preparation Methods

Reactants and Catalysts

| Component | Role | Typical Form |

|---|---|---|

| Sodium 2-hydroxyethanesulfonate | Sulfonate source | Aqueous or anhydrous salt |

| 2-(Methylamino)ethylamine | Nucleophilic amine reactant | Pure or aqueous solution |

| Sodium hydroxide (NaOH) | Alkaline catalyst/base | 50% aqueous solution typical |

| Water | Solvent and reaction medium | Controlled amount |

Reaction Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 140–200 °C | Controlled heating in autoclave |

| Pressure | Autogenous or slight overpressure | Maintained by sealed reactor |

| Reaction Time | 2–17 hours | Depending on temperature and scale |

| Water Content | 2–20% by weight in reaction mass | Critical for solubility and yield optimization |

| Molar Ratio (amine: sulfonate) | 0.8 to 1.2 (80–120% stoichiometric) | To ensure complete reaction and minimize side products |

Equipment

- Electrically heated, mechanically stirred autoclave (1 L or smaller scale for lab synthesis)

- Overhead condenser and receiver assembly for water removal by distillation

- Pressure gauge, thermocouple, vent valve, and pressure-relief valve for safety and control

Stepwise Procedure

Charging the Reactor :

The amine starting material, sodium 2-hydroxyethanesulfonate, and sodium hydroxide solution are charged into the autoclave.Sealing and Heating :

The reactor is sealed, and the mixture is rapidly heated to the target temperature (140–200 °C) with stirring.Water Removal :

Once the reaction temperature is reached, water vapor is removed continuously via the condenser and receiver to reduce water content to the target 2–20% range, which is critical for maximizing yield.Reaction Maintenance :

The reaction mixture is held at the target temperature for the specified time (2–17 hours), allowing the nucleophilic substitution to proceed to completion.Cooling and Dilution :

After completion, the reactor is cooled to ambient temperature, and the reaction mixture is diluted with water to dissolve solids and facilitate product recovery.Product Isolation :

The product solution is then processed by standard purification techniques such as extraction, crystallization, or chromatography as needed.

Reaction Optimization and Yield Considerations

- Water Content : Excess water inhibits complete conversion, limiting yield to approximately 93–95% of theoretical. Conversely, insufficient water reduces solubility of reactants, causing incomplete reaction or side reactions.

- Molar Ratios : Maintaining amine and sulfonate reactants within 80–120% of stoichiometric ratios ensures efficient conversion and minimizes unreacted starting materials.

- Temperature Control : Higher temperatures accelerate reaction rates but require careful control to avoid decomposition or side reactions.

- Distillation of Water : Continuous removal of water shifts equilibrium toward product formation, improving yield and purity.

Summary Data Table of Key Preparation Parameters

| Parameter | Optimal Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 140–200 °C | Higher temp increases rate but risks side reactions |

| Reaction Time | 2–17 hours | Longer time ensures completion |

| Water Content | 2–20% by weight | Balances solubility and conversion efficiency |

| Molar Ratio (Amine:Sodium 2-hydroxyethanesulfonate) | 0.8–1.2 (80–120%) | Ensures stoichiometric balance and yield |

| Catalyst (NaOH) | 50% aqueous solution | Provides alkaline environment for nucleophilic substitution |

Research Findings and Literature Support

- The patented methods (US7208599B2 and US20060089509A1) provide comprehensive protocols for the preparation of substituted alkanesulfonates, including S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate, emphasizing the importance of water removal and stoichiometric control for optimal yield and purity.

- Analytical techniques such as UV spectroscopy are used to monitor amine co-distillation during water removal, ensuring minimal loss of reactants.

- The reaction mechanism involves nucleophilic substitution of the hydroxy group in 2-hydroxyethanesulfonate by the methylaminoethyl nucleophile, facilitated by alkaline conditions and heat.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to thiols.

Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes, although detailed studies are still required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Functional Group and Reactivity

- Key Insight: The sulfonothioate group in the target compound offers greater hydrolytic stability compared to phosphonothiolates (e.g., Edemo 3) or thiols (e.g., 2-(ethylisopropylamino)ethanethiol), making it more suitable for applications requiring prolonged shelf-life .

Structural and Molecular Comparisons

Stability and Degradation Pathways

- Target compound: Stable under neutral pH but may undergo sulfonothioate hydrolysis under strongly acidic or alkaline conditions .

- Phosphonothiolates (Edemo 3): Rapid degradation in aqueous environments via P‑S bond cleavage; requires anhydrous storage .

- Thiol derivatives (e.g., 2-(ethylisopropylamino)ethanethiol): Oxidize to disulfides within hours unless stabilized with antioxidants .

Biological Activity

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H16N2O2S3

- Molecular Weight : 238.43 g/mol

- CAS Number : 434079

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways by binding to specific proteins, influencing cellular processes such as proliferation and apoptosis.

Research Findings

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation, contributing to neuronal survival .

- Ion Channel Modulation : The compound has been investigated for its role in modulating ion channels, particularly mechanosensitive channels. It appears to influence channel opening and closing through conformational changes induced by binding .

Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential for therapeutic applications in oncology.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. This study highlights the neuroprotective potential of this compound as a candidate for further research in neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic pathways for producing S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate, and how can side reactions be minimized?

- Methodological Answer : Synthesis of sulfonothioate derivatives often involves nucleophilic substitution or thiol-ene reactions. For example, similar compounds like O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate (dimethoate) are synthesized by reacting methylamine derivatives with thiophosphoryl chloride intermediates under controlled pH (7–9) and low temperatures (0–5°C) to minimize hydrolysis . For the target compound, a two-step approach could be employed:

React 2-(methylamino)ethanethiol with a sulfonyl chloride precursor (e.g., 2-(methylamino)ethanesulfonyl chloride) in anhydrous dichloromethane.

Use triethylamine as a base to scavenge HCl, with reaction monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Purification via silica gel chromatography (eluent: methanol/chloroform 5:95) can isolate the product.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the δ 2.4–2.6 ppm region for methylamino (-N(CH3)) protons and δ 3.1–3.3 ppm for methylene (-SCH2-) groups. Compare with structurally similar compounds like 2-(Ethylmethylamino)ethanol (δ 2.5 ppm for N-CH3 in H NMR) .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (e.g., C6H14N2O2S2) and fragmentation patterns indicative of sulfonothioate cleavage (e.g., loss of SO2 or SCH2 groups).

- FTIR : Confirm S=O stretches (~1150–1250 cm) and N-H bending (~1600 cm) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies be designed to elucidate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Conduct pseudo-first-order kinetics experiments at pH 2, 7, and 12, monitoring degradation via HPLC-UV (λ = 220 nm for sulfonothioate absorption). Use buffers like phosphate (pH 7) and citrate (pH 2).

- Mechanistic Insight : Compare with degradation patterns of O-isopropyl methylphosphonothioate derivatives, which undergo hydrolysis via nucleophilic attack at the sulfur atom under alkaline conditions . Activation energy () can be calculated using the Arrhenius equation from rate constants at 25°C, 40°C, and 60°C.

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., acetylcholinesterase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB ID: 1EVE). Parameterize the ligand using Gaussian09 at the B3LYP/6-31G* level to generate partial charges.

- MD Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess stability of the enzyme-inhibitor complex. Compare binding free energies (MM-PBSA) with known inhibitors like O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate (omethoate) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Systematic Analysis : Perform solubility tests in water, DMSO, and ethanol using gravimetric methods. For example, dissolve 10 mg of the compound in 1 mL solvent, centrifuge at 10,000 rpm, and quantify supernatant via UV-Vis.

- Contradiction Resolution : If discrepancies persist (e.g., DMSO solubility reported as 50 mg/mL vs. 30 mg/mL), assess purity via DSC (melting point consistency) and consider polymorphic forms, as seen in methylphosphonic acid derivatives .

Data Analysis & Optimization

Q. What statistical approaches are recommended for optimizing reaction yields when scaling up synthesis?

- Methodological Answer : Apply a Box-Behnken design to evaluate variables: temperature (20–60°C), solvent ratio (acetone/water 1:1 to 3:1), and catalyst loading (0.1–1 mol%). Analyze via ANOVA to identify significant factors. For example, ethyl methyl methylphosphonate synthesis showed a 20% yield increase when acetone/water was optimized to 2:1 .

Q. How should researchers interpret conflicting mass spectrometry fragmentation patterns for this compound?

- Methodological Answer :

- Isotopic Pattern Analysis : Check for sulfur isotopes (S, 4.2% abundance) to distinguish between molecular ion clusters and impurities.

- MS/MS Comparison : Fragment the parent ion using collision-induced dissociation (CID) and compare with libraries of S-alkyl sulfonothioates (e.g., azinphos-methyl fragmentation at m/z 132 and 96) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.